Cas no 18401-43-9 (5-(Triethoxysilyl)-2-norbornene (mixture of isomers))

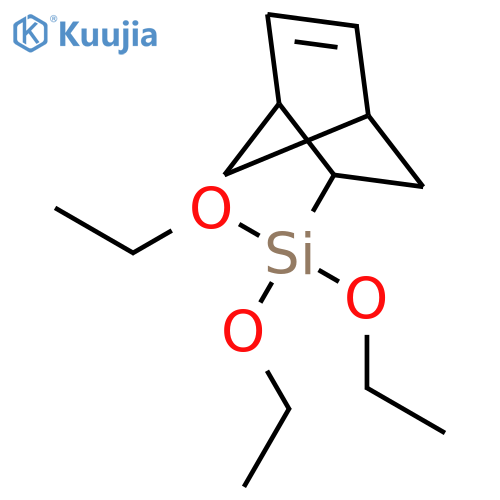

18401-43-9 structure

商品名:5-(Triethoxysilyl)-2-norbornene (mixture of isomers)

CAS番号:18401-43-9

MF:C13H24O3Si

メガワット:256.413365364075

MDL:MFCD00167591

CID:162623

PubChem ID:87560332

5-(Triethoxysilyl)-2-norbornene (mixture of isomers) 化学的及び物理的性質

名前と識別子

-

- Bicyclo[2.2.1]hept-2-ene,5-(triethoxysilyl)-

- [Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane (mixture of isomers)

- (BICYCLO[2.2.1]HEPT-5-EN-2-YL)TRI- ETHOXYSILANE TECHN. MIXTURES OF ISOMERS

- 5-bicyclo[2.2.1]hept-2-enyl(triethoxy)silane

- [Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane

- 5-(BICYCLOHEPTENYL)TRIETHOXYSILANE

- 5-(Triethoxysilyl)-2-norbornene

- 5-(Triethoxysilyl)bicyclo[2.2.1]hept-2-ene

- 5-NORBORNEN-2-YLTRIETHOXYSILANE

- 6-Triethoxysilyl-2-bicyclo<2.2.1>hepten

- Triaethoxy-norborn-5-en-2-yl-silan

- triethoxy-norborn-5-en-2-yl-silane

- 5-(Triethoxysilyl)bicyclo[2.2.1]hept-2-ene (mixture of isomers)

- 5-(Triethoxysilyl)-2-norbornene (mixture of isomers)

- 5-Triethoxysilylbicyclo[2.2.1]hept-2-ene

- bicyclo[2.2.1]hept-5-en-2-yltriethoxy-silan

- Silane,bicyclo[2.2.1]hept-5-en-2-yltriethoxy-

- LS 5080

- SIB 0992

- 5-(Triethoxysilyl)norborna-2-ene

- (Norborna-5-ene-2-yl)triethoxysilane

- 6-Triethoxysilylbicyclo[2.2.1]hept-2-ene

- 5-(TRITHOXYSILYL)BICYCLO[2.2.1]HEPT-2-ENE

- 5-(Triethoxysilyl)bicyclo[2.2.1]hepta-2-ene

- bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane

- Silane, bicyclo(2.2.1)hept-5-en-2-yltriethoxy-

- Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-

- 5-Triethoxysilylbicyclo(2.2.1)hept-2-ene

- Bicyclo(2.2.1)hept-5-en-2-yltriethoxysilane

- Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)-

- Bicyclo(2.2.1)hept-2-ene, 5-(triethoxysilyl)-

- AKOS024319286

- SY057895

- MFCD00167591

- 2-bicyclo[2.2.1]hept-5-enyl(triethoxy)silane

- Bicyclo[2.2.1]hept-5-en-2-yl(triethoxy)silane #

- DTXSID60885032

- 5-(triethoxysilyl)norbornene

- Bicycloheptenyltriethoxysilane

- CS-0151948

- NS00052907

- 18401-43-9

- EINECS 242-278-8

- HHKDWDAAEFGBAC-UHFFFAOYSA-N

- 5-triethoxysilyl-2-norbornene

- FT-0619691

- B3214

- SCHEMBL122625

- (5-BICYCLO[2.2.1]HEPT-2-ENYL)TRIETHOXYSILANE, tech, endo/exo isomers

-

- MDL: MFCD00167591

- インチ: 1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h7-8,11-13H,4-6,9-10H2,1-3H3

- InChIKey: HHKDWDAAEFGBAC-UHFFFAOYSA-N

- ほほえんだ: [Si](C1([H])C([H])([H])C2([H])C([H])=C([H])C1([H])C2([H])[H])(OC([H])([H])C([H])([H])[H])(OC([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 256.14900

- どういたいしつりょう: 256.149

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 7

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 27.7

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 0.960 g/cm3

- ふってん: 104°C/7mmHg(lit.)

- フラッシュポイント: 128.0±29.3 ºC,

- 屈折率: 1.4486

- ようかいど: ほとんど溶けない(0.031 g/l)(25ºC)、

- PSA: 27.69000

- LogP: 3.00100

- ようかいせい: 自信がない

5-(Triethoxysilyl)-2-norbornene (mixture of isomers) セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- 福カードFコード:21

-

危険物標識:

- リスク用語:R36/37/38

- TSCA:Yes

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

5-(Triethoxysilyl)-2-norbornene (mixture of isomers) 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

5-(Triethoxysilyl)-2-norbornene (mixture of isomers) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A523805-25g |

Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane |

18401-43-9 | 97% | 25g |

$183.0 | 2025-02-24 | |

| TRC | T797695-10mg |

5-(Triethoxysilyl)-2-norbornene (mixture of isomers) |

18401-43-9 | 10mg |

$ 50.00 | 2022-06-02 | ||

| abcr | AB108971-50 g |

5-(Bicycloheptenyl)triethoxysilane, 97%; . |

18401-43-9 | 97% | 50 g |

€195.00 | 2023-07-20 | |

| Fluorochem | S01175-10g |

5-(Bicycloheptenyl)triethoxysilane |

18401-43-9 | >97.0%(GC) | 10g |

£59.00 | 2022-02-28 | |

| Fluorochem | S01175-5g |

5-(Bicycloheptenyl)triethoxysilane |

18401-43-9 | >97.0%(GC) | 5g |

£32.00 | 2022-02-28 | |

| Fluorochem | S01175-50g |

5-(Bicycloheptenyl)triethoxysilane |

18401-43-9 | >97.0%(GC) | 50g |

£230.00 | 2022-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222588-25g |

Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane |

18401-43-9 | 97% | 25g |

¥1692.00 | 2023-11-21 | |

| 1PlusChem | 1P003MNM-5g |

5-(BICYCLOHEPTENYL)TRIETHOXYSILANE |

18401-43-9 | 97% | 5g |

$30.00 | 2024-06-18 | |

| Aaron | AR003MVY-5g |

5-(Bicycloheptenyl)triethoxysilane |

18401-43-9 | 97% | 5g |

$50.00 | 2025-01-22 | |

| abcr | AB108971-50g |

5-(Bicycloheptenyl)triethoxysilane, 97%; . |

18401-43-9 | 97% | 50g |

€418.50 | 2024-06-12 |

5-(Triethoxysilyl)-2-norbornene (mixture of isomers) サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:18401-43-9)5-(Triethoxysilyl)-2-norbornene (mixture of isomers)

注文番号:A976707

在庫ステータス:in Stock

はかる:25g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 16:40

価格 ($):165.0

5-(Triethoxysilyl)-2-norbornene (mixture of isomers) 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

18401-43-9 (5-(Triethoxysilyl)-2-norbornene (mixture of isomers)) 関連製品

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 307-59-5(perfluorododecane)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

(CAS:18401-43-9)(5-BICYCLO[2.2.1]HEPT-2-ENYL)TRIETHOXYSILANE, tech-95, endo/exo isomers

清らかである:95.00%/95.00%/95.00%

はかる:100g/500g/1000g

価格 ($):問い合わせ/問い合わせ/問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:18401-43-9)5-(BICYCLOHEPTENYL)TRIETHOXYSILANE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ